molecular formula C6H18Fe2O18 B12062991 Iron(iii)oxalate hexahydrate

Iron(iii)oxalate hexahydrate

Cat. No.: B12062991
M. Wt: 489.89 g/mol
InChI Key: PIYPWGCNTGPTAY-UHFFFAOYSA-N
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Description

Iron(III) oxalate hexahydrate, with the chemical formula Fe₂(C₂O₄)₃·6H₂O and molecular weight 483.84 g/mol, is a coordination complex where iron(III) ions are chelated by oxalate ligands . It appears as a lime-green crystalline powder and is photosensitive, decomposing under UV or visible light to yield iron(II) oxalate and CO₂ .

Properties

Molecular Formula

C6H18Fe2O18

Molecular Weight

489.89 g/mol

IUPAC Name

iron;oxalic acid;hexahydrate

InChI

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2

InChI Key

PIYPWGCNTGPTAY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Fe].[Fe]

Origin of Product

United States

Preparation Methods

Step 1: Formation of Iron(II) Oxalate

Fe2++H2C2O4+2H2OFeC2O4+2H3O+\text{Fe}^{2+} + \text{H}2\text{C}2\text{O}4 + 2\text{H}2\text{O} \rightarrow \text{FeC}2\text{O}4 \downarrow + 2\text{H}_3\text{O}^+

Procedure :

  • Dissolve ammonium iron(II) sulfate hexahydrate (Fe(NH4)2(SO4)26H2O\text{Fe(NH}_4\text{)}_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}, 5.0 g) in 50 mL of water.

  • Add 35 mL of 1.0 M H2C2O4\text{H}_2\text{C}_2\text{O}_4 to precipitate FeC2O4\text{FeC}_2\text{O}_4.

  • Filter and wash the precipitate with cold water.

Step 2: Oxidation to Iron(III) Oxalate

2FeC2O4+H2O2+2H3O++C2O42Fe2(C2O4)3+4H2O2\text{FeC}2\text{O}4 + \text{H}2\text{O}2 + 2\text{H}3\text{O}^+ + \text{C}2\text{O}4^{2-} \rightarrow \text{Fe}2(\text{C}2\text{O}4)3 + 4\text{H}2\text{O}

Procedure :

  • Suspend FeC2O4\text{FeC}_2\text{O}_4 (3.0 g) in 15 mL of saturated K2C2O4\text{K}_2\text{C}_2\text{O}_4.

  • Heat to 40°C and add 30 mL of 3–5% H2O2\text{H}_2\text{O}_2 dropwise.

  • Maintain temperature at 40°C for 1 hour, then boil to decompose excess H2O2\text{H}_2\text{O}_2.

Key Considerations :

  • K2C2O4\text{K}_2\text{C}_2\text{O}_4 provides the oxalate ligand for complexation.

  • Ethanol (8 mL) is added during cooling to reduce solubility and precipitate Fe2(C2O4)36H2O\text{Fe}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}.

Metathesis Using Iron(III) Chloride and Potassium Oxalate

A high-yield route employs iron(III) chloride hexahydrate (FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O}) and potassium oxalate monohydrate (K2C2O4H2O\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}):

2FeCl3+3K2C2O4Fe2(C2O4)3+6KCl2\text{FeCl}3 + 3\text{K}2\text{C}2\text{O}4 \rightarrow \text{Fe}2(\text{C}2\text{O}4)3 + 6\text{KCl}

Procedure :

  • Dissolve FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O} (3–4 g) in 15 mL of water.

  • Separately dissolve K2C2O4H2O\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O} (8–9 g) in 30 mL of water and heat to boiling.

  • Combine solutions and maintain at 90°C for 30 minutes.

  • Cool slowly to room temperature, then chill in an ice bath to crystallize the product.

Yield Enhancement : Slow cooling (5°C/hour) promotes large, pure crystals. The product is washed with 50% ethanol and acetone to remove residual KCl\text{KCl}.

Comparative Analysis of Synthetic Methods

Parameter Direct Reaction Oxidation Route Metathesis
Yield 65–75%80–85%90–95%
Reaction Time 3–4 hours5–6 hours2–3 hours
Purity ModerateHighVery High
Scalability LimitedModerateHigh
Cost LowModerateHigh

Critical Insights :

  • The direct reaction is cost-effective but suffers from moderate yields due to competing hydrolysis.

  • The oxidation route offers higher purity but requires meticulous control of H2O2\text{H}_2\text{O}_2 and temperature.

  • Metathesis achieves the highest yield and purity, ideal for industrial applications, albeit with higher reagent costs.

Chemical Reactions Analysis

Photochemical Reactions

Iron(III) oxalate exhibits rapid photoactivity due to ligand-to-metal charge transfer. Ultrafast transient IR spectroscopy reveals:

  • Sub-picosecond electron transfer from oxalate to Fe³⁺, forming Fe²⁺ and a bound oxalate radical (C₂O₄·⁻) .

  • Subsequent dissociation of C₂O₄·⁻ into CO₂·⁻ and CO₂ within 40 ps, confirmed by ν<sub>as</sub>(C–O) signal decay at 1,700 cm⁻¹ .

  • Final products include ferrous oxalate (FeC₂O₄) and gaseous CO₂ .

Key Photolysis Pathway :

\text{Fe}^{3+}(\text{C}_2\text{O}_4)_3^{3-}\xrightarrow{h\nu}\text{Fe}^{2+}+\text{C}_2\text{O}_4^{\bullet -}\rightarrow \text{FeC}_2\text{O}_4+2\text{CO}_2$$*Quantumyield*:Near-unityefficiencyduetoligand-sensitizedexcitation[1][5].---##2.[ThermalDecomposition](pplx://action/followup)Thermogravimetricanalysis(TGA)undervariedatmospheresshowsdistinctdecompositionpathways:###[InertAtmosphere(Argon)](pplx://action/followup)|Step|TemperatureRange(°C)|Reaction|Products||------|-------------------------|----------|----------||1|150–200|Dehydration|Fe₂(C₂O₄)₃→FeC₂O₄+2CO₂↑||2|310–400|Reduction|FeC₂O₄→Fe₃O₄+α-Fe+CO↑/CO₂↑|-**[Intermediatephase](pplx://action/followup)**:AnhydrousFeC₂O₄detectedviaX-raydiffraction[3].-**[Finalproducts](pplx://action/followup)**:Magnetite(Fe₃O₄)andmetalliciron(α-Fe)[3][5].###[OxidativeAtmosphere(Ar+20%O₂)](pplx://action/followup)|Step|TemperatureRange(°C)|Reaction|Products||------|-------------------------|----------|----------||1|80–180|Oxidation|Fe₂(C₂O₄)₃→Fe₂O₃+3CO₂↑|-**[Finalproduct](pplx://action/followup)**:Hematite(α-Fe₂O₃)withtracesofferrihydrite(5Fe₂O₃·8H₂O)[3].**[MatrixEffects](pplx://action/followup)**:Confinementinmesoporoussilica(SBA-15)lowersdecompositiononsetby~70°Cduetoincreasedreactantdispersity[3].---##3.[RedoxReactionsinSolution](pplx://action/followup)###[SynthesisviaOxidationofFe²⁺](pplx://action/followup)Iron(III)oxalateformsthroughH₂O₂-mediatedoxidationofiron(II)oxalate:

2\text{FeC}_2\text{O}_4 + \text{H}_2\text{O}_2 + 2\text{H}_3\text{O}^+ + \text{C}_2\text{O}_4^{2-} \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 4\text{H}_2\text{O} $$

  • Conditions : 40°C, saturated K₂C₂O₄ solution .

Coordination Complex Formation

Treatment with excess oxalic acid yields trioxalatoferrate(III):

\text{Fe}_2(\text{C}_2\text{O}_4)_3+3\text{H}_2\text{C}_2\text{O}_4\rightarrow 2[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}+6\text{H}_3\text{O}^+$$-**[Product](pplx://action/followup)**:Water-solubleK₃[Fe(C₂O₄)₃][4][5].---##4.[StabilityandSolubility](pplx://action/followup)-**[AqueousSolubility](pplx://action/followup)**:Slightlysolubleincoldwater(formsyellow-greensolutions);insolubleinethanol[8][6].-**[Photodegradation](pplx://action/followup)**:DissolvedFe₂(C₂O₄)₃decomposesundersunlightviaFe³⁺-catalyzedoxalateoxidation[8].---##5.[ComparativeReactionData](pplx://action/followup)|Property|InertAtmosphere|OxidativeAtmosphere||------------------------|------------------------|----------------------||OnsetTemp(°C)|150|80||MajorGasProducts|CO₂(70%),CO(30%)|CO₂(100%)||SolidResidue|Fe₃O₄,α-Fe|α-Fe₂O₃||MatrixEffect(SBA-15)|↓Onsetby70°C|↓Onsetby100°C|Datasynthesizedfrom[1][3][5].---Thisanalysisintegratesmechanisticstudies,spectroscopicevidence,andthermogravimetricdatatooutlinethemultifacetedreactivityofiron(III)oxalatehexahydrate.Itsapplicationsspanphotochemistry,materialssynthesis,andenvironmentalprocesses,underscoringitssignificanceinbothacademicandindustrialcontexts.

Comparison with Similar Compounds

Key Properties:

  • Appearance : Lime-green powder or chunks .
  • Solubility : Soluble in water, with exact solubility data often unspecified in literature .
  • Applications: Catalyst for reductive/oxidative degradation of organic compounds (e.g., iopamidol) under light irradiation . Used in chemical actinometry to quantify photon flux .
  • Safety : Classified as harmful (H302, H312) if ingested or in contact with skin .

Comparison with Similar Compounds

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

Molecular Weight : 270.29 g/mol .
Properties :

  • Yellow-brown deliquescent crystals, highly water-soluble .
  • Acts as a strong Lewis acid and oxidizing agent.
    Applications :
  • Precursor for synthesizing iron(III) oxalate hexahydrate .
  • Etching agent in electronics and water treatment coagulant .
    Safety : Corrosive (R34), harmful if swallowed (R22) .
Property Iron(III) Oxalate Hexahydrate Iron(III) Chloride Hexahydrate
Molecular Formula Fe₂(C₂O₄)₃·6H₂O FeCl₃·6H₂O
Molecular Weight (g/mol) 483.84 270.29
Solubility in Water Soluble Highly soluble
Primary Use Catalysis, actinometry Synthesis, water treatment
Hazard Classification Harmful (Xn) Corrosive (C)

Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O)

Molecular Weight : 179.90 g/mol .
Properties :

  • Yellow powder, insoluble in water.
  • Decomposes at ~190°C .
    Applications :
  • Precursor for iron oxide nanoparticles . Safety: No specific hazards listed, but may release toxic gases upon decomposition.

Potassium Trioxalatoferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

Molecular Weight : 440.22 g/mol .
Properties :

  • Green crystalline solid, water-soluble.
  • Stable coordination complex.
    Applications :
  • Used in analytical chemistry for iron quantification .

Iron(II) Sulfate Hexahydrate (FeSO₄·7H₂O)

Molecular Weight : 278.01 g/mol .
Properties :

  • Blue-green crystals, water-soluble.
  • Oxidizes to iron(III) in air.
    Applications :
  • Synthesis of γ-Fe₂O₃ nanoparticles .
  • Fertilizer additive for iron supplementation.

Structural and Functional Differences

  • Coordination Chemistry : Iron(III) oxalate hexahydrate forms a bimetallic structure with oxalate bridging ligands, whereas iron(III) chloride is a simple ionic hydrate .
  • Redox Activity : Iron(III) oxalate undergoes photolytic decomposition, a property absent in iron(III) chloride .
  • Catalytic Utility: Iron(III) oxalate’s chelated structure enhances its catalytic efficiency in redox reactions compared to non-oxalate iron salts .

Commercial Availability and Purity Grades

Iron(III) oxalate hexahydrate is available in purities ranging from 99% (2N) to 99.999% (5N), with bulk packaging options . In contrast, iron(III) chloride hexahydrate is typically sold at lower purities (e.g., 80–100%) .

Biological Activity

Iron(III) oxalate hexahydrate, with the chemical formula Fe2_2(C2_2O4_4)3_3·6H2_2O, is an inorganic compound that has garnered attention due to its diverse biological activities and applications in various fields, including environmental science, medicine, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

Overview of Iron(III) Oxalate Hexahydrate

Iron(III) oxalate hexahydrate is a coordination polymer that appears as a pale yellow solid when anhydrous and a lime green solid when hydrated. It is primarily utilized in the synthesis of iron oxide nanoparticles and as a catalyst in various chemical reactions. Its biological significance arises from its role in iron metabolism and potential therapeutic applications.

Target of Action

Iron(III) oxalate hexahydrate acts primarily as a catalyst for oxidative and reductive reactions involving organic compounds. The compound facilitates electron transfer processes that are crucial for various biochemical pathways.

Mode of Action

The mode of action involves the reduction of iron(III) to iron(II), which can then participate in Fenton-like reactions leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which is a critical factor in many disease processes.

Applications in Biological Systems

  • Photocatalysis : Iron(III) oxalate hexahydrate has been studied for its photocatalytic properties, particularly in the degradation of organic pollutants such as rhodamine B (RhB). Research indicates that it can degrade more than 85% of RhB within 90 minutes under UV light irradiation, demonstrating its potential as an effective photocatalyst for wastewater treatment .
  • Iron Metabolism : The compound's interaction with biological systems has implications for iron metabolism. Its ability to release iron ions can influence cellular processes related to iron homeostasis, making it relevant in studies addressing iron overload conditions .
  • Therapeutic Applications : There is ongoing research into the use of iron(III) oxalate complexes for therapeutic purposes, particularly in drug development targeting conditions associated with iron dysregulation .

Photocatalytic Activity

A study conducted on the photocatalytic degradation of RhB using iron oxalate dihydrate (FOD-ore), derived from iron ore through oxalic acid extraction, showed significant improvements in degradation rates compared to traditional methods. The enhanced photocatalytic activity was attributed to better light absorption and charge separation properties .

Oxidative Stress Induction

Research indicates that complexes formed between curcumin-oxime ligands and iron(III) ions exhibit significant apoptotic effects on cancer cell lines (SW480). The study reported increased activity of apoptotic proteins such as caspase-3 and Bax after treatment with these complexes, suggesting potential therapeutic applications for managing iron overload .

Chemical Reactions Involving Iron(III) Oxalate Hexahydrate

Reaction TypeDescription
Oxidation-Reduction Can be reduced to iron(II) oxalate under specific conditions.
Photolysis Exposure to light leads to the formation of iron(II) and carbon dioxide.
Complexation Forms stable complexes with organic ligands that can enhance biological activity.

Q & A

Q. What is a standardized laboratory procedure for synthesizing iron(III) oxalate hexahydrate?

Methodological Answer: Iron(III) oxalate hexahydrate can be synthesized by reacting iron(III) chloride hexahydrate with potassium oxalate hydrate in aqueous solution. A typical protocol involves:

  • Dissolving 5.3 g of FeCl₃·6H₂O in 8 mL of deionized water.
  • Separately dissolving 12 g of K₂C₂O₄·H₂O in 20 mL of heated deionized water.
  • Combining the solutions under stirring, followed by cooling in the dark for crystallization. Ice baths and scratching the beaker interior may enhance crystal yield .
    Key Considerations: Maintain stoichiometric excess of oxalate to ensure complete complexation of Fe³⁺. Monitor pH (ideally <3) to prevent hydroxide precipitation.

Q. What analytical methods are recommended for determining purity and composition?

Methodological Answer:

  • Gravimetric Analysis: Quantify oxalate content via precipitation as calcium oxalate, followed by ignition to CaCO₃ .
  • Spectroscopy: UV-Vis spectroscopy (λ ~250–300 nm) identifies Fe³⁺-oxalate charge-transfer bands. IR spectroscopy confirms oxalate ligand coordination (C=O stretches at ~1600–1700 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Dehydration steps (mass loss at 100–150°C) and decomposition to Fe₂O₃ (above 300°C) validate hydration state and thermal stability .

Q. How should researchers handle the hygroscopic nature of iron(III) oxalate hexahydrate?

Methodological Answer:

  • Store in desiccators with anhydrous CaCl₂ or silica gel.
  • Perform weighing and transfers in a dry nitrogen glovebox to minimize atmospheric moisture uptake.
  • Confirm hydration state pre-experiment via TGA to avoid stoichiometric errors .

Advanced Research Questions

Q. How can conflicting data from XRD and IR spectroscopy regarding hydration states be resolved?

Methodological Answer:

  • XRD: Compare experimental patterns with ICDD database entries (e.g., PDF #00-023-0297) to identify crystalline phases. Hydration discrepancies may arise from amorphous hydrated layers not detected by XRD.
  • IR-TGA Cross-Validation: Use IR to detect bound water (broad O-H stretches ~3000–3500 cm⁻¹) and TGA to quantify mass loss. For example, a 14% mass loss at 100–150°C corresponds to 6 H₂O molecules per formula unit .
  • Controlled Dehydration: Heat samples incrementally (e.g., 50°C steps) and re-analyze to track structural changes.

Q. What experimental designs are effective for studying the photochemical redox behavior of iron(III) oxalate hexahydrate?

Methodological Answer:

  • Light Source Calibration: Use monochromatic UV light (254 nm) to excite the Fe³⁺-oxalate complex. Measure Fe²+ production via Ferrozine assay (absorption at 562 nm) .
  • Quenching Studies: Add radical scavengers (e.g., isopropanol for OH•) to identify reactive species.
  • Kinetic Modeling: Apply pseudo-first-order kinetics to decouple ligand-to-metal charge transfer from secondary redox pathways .

Q. How can computational methods complement experimental studies of iron(III) oxalate hexahydrate’s coordination geometry?

Methodological Answer:

  • DFT Calculations: Optimize Fe(C₂O₄)₃³⁻ geometry using B3LYP/6-311+G(d,p). Compare calculated vs. experimental IR/Raman spectra to validate bonding modes.
  • Molecular Dynamics (MD): Simulate aqueous solvation dynamics to predict ligand exchange rates.
  • TD-DFT: Model electronic transitions to assign UV-Vis absorption bands .

Q. What strategies optimize catalytic applications of iron(III) oxalate hexahydrate in Fenton-like reactions?

Methodological Answer:

  • pH-Dependent Activity: Operate at pH 2.5–3.5 to balance Fe³⁺ solubility and H₂O₂ stability. Avoid precipitation of FeO(OH) at higher pH.
  • Ligand Modification: Substitute oxalate with citrate or EDTA to alter redox potential and enhance •OH generation.
  • Heterogeneous Systems: Immobilize the complex on mesoporous silica to improve recyclability and reduce iron leaching .

Data Contradiction Analysis

Q. How to address inconsistencies in reported magnetic properties of iron(III) oxalate hexahydrate?

Methodological Answer:

  • Sample Purity: Verify via elemental analysis (e.g., ICP-OES for Fe content) and XRD to exclude impurities like FeO(OH).
  • SQUID Magnetometry: Measure μeff under zero-field-cooled (ZFC) and field-cooled (FC) conditions. Inconsistent μeff values may arise from spin-canting or incomplete dehydration.
  • Cross-Reference Literature: Compare data with structurally analogous compounds (e.g., K₃[Fe(C₂O₄)₃]·3H₂O) to identify ligand-field effects .

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